

D-Mannonic Acid: A Versatile Chiral Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *D-Mannonic acid*

Cat. No.: B1229953

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Introduction

D-Mannonic acid, a sugar acid derived from D-mannose, and its stable lactone form, D-mannono-1,4-lactone, have emerged as valuable and versatile chiral building blocks in modern organic synthesis. The inherent chirality and multiple stereocenters of **D-mannonic acid** provide a readily available starting point for the stereoselective synthesis of a wide array of complex and biologically active molecules. This application note explores the utility of **D-mannonic acid** as a chiral precursor, with a focus on its application in the synthesis of bioactive natural products, particularly styryl lactones. Detailed experimental protocols for key transformations are provided to assist researchers in utilizing this valuable synthon.

D-Mannono-1,4-lactone, the γ -lactone of **D-mannonic acid**, is a stable, crystalline solid, making it an ideal starting material for multi-step synthetic sequences. Its rich stereochemistry and functional groups, including hydroxyl groups and a lactone ring, offer numerous handles for chemical manipulation, allowing for the construction of intricate molecular architectures with high stereocontrol.

Applications in the Synthesis of Bioactive Molecules

The chiral scaffold of **D-mannonic acid** has been successfully employed in the total synthesis of several natural products exhibiting significant biological activities, including antitumor and

antimicrobial properties. A prominent class of target molecules are the styryl lactones, which are characterized by a γ -butyrolactone ring bearing a styryl substituent.

Synthesis of (+)-Goniofufurone and (+)-Cardiobutanolide Analogues

While direct total syntheses of (+)-goniofufurone and (+)-cardiobutanolide from D-mannono-1,4-lactone are not extensively detailed in readily available literature, synthetic strategies for analogous structures and related natural products often commence from similar carbohydrate-derived lactones like D-glucono- δ -lactone or involve intermediates that can be conceptually traced back to **D-mannonic acid** derivatives. The synthesis of the enantiomer of goniofufurone has been achieved from D-glycero-D-gulo-heptono- γ -lactone, highlighting the utility of mannose-derived scaffolds in accessing these complex lactones. The general approach involves the selective protection of hydroxyl groups, manipulation of the lactone ring, and the introduction of the characteristic side chains.

A generalized synthetic pathway starting from D-mannono-1,4-lactone to access styryl lactone cores is depicted below. This pathway illustrates the key transformations that are typically required.



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